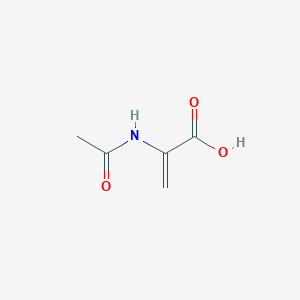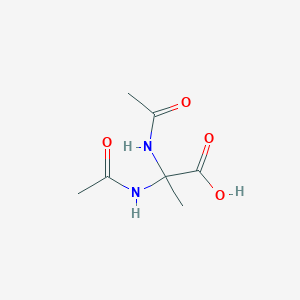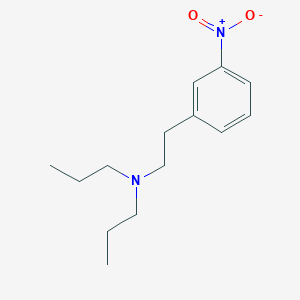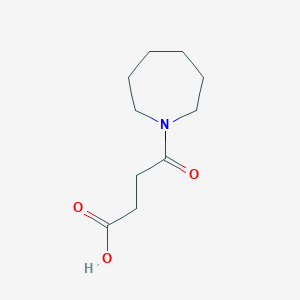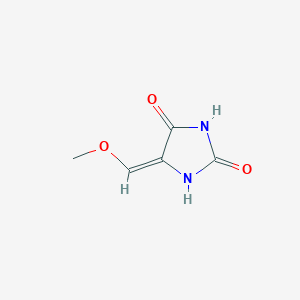
5-(Methoxymethylene)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxymethylene)-2,4-imidazolidinedione, also known as MMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMID is a heterocyclic compound that contains an imidazolidine ring and a methoxymethylene group.
作用機序
The mechanism of action of 5-(Methoxymethylene)-2,4-imidazolidinedione is not fully understood. However, studies have shown that 5-(Methoxymethylene)-2,4-imidazolidinedione can interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
生化学的および生理学的効果
5-(Methoxymethylene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-(Methoxymethylene)-2,4-imidazolidinedione can induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been shown to have antioxidant properties and can scavenge free radicals. In animal studies, 5-(Methoxymethylene)-2,4-imidazolidinedione has been shown to improve cognitive function and reduce inflammation.
実験室実験の利点と制限
One advantage of using 5-(Methoxymethylene)-2,4-imidazolidinedione in lab experiments is its high yield and purity. 5-(Methoxymethylene)-2,4-imidazolidinedione is also relatively stable and can be easily synthesized. However, one limitation of using 5-(Methoxymethylene)-2,4-imidazolidinedione is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 5-(Methoxymethylene)-2,4-imidazolidinedione.
将来の方向性
There are several future directions for the study of 5-(Methoxymethylene)-2,4-imidazolidinedione. One area of research is the development of 5-(Methoxymethylene)-2,4-imidazolidinedione derivatives with improved properties, such as increased potency or reduced toxicity. Another direction is the investigation of 5-(Methoxymethylene)-2,4-imidazolidinedione as a potential treatment for neurological disorders. Additionally, 5-(Methoxymethylene)-2,4-imidazolidinedione could be studied for its potential as a corrosion inhibitor in industrial applications.
Conclusion:
In conclusion, 5-(Methoxymethylene)-2,4-imidazolidinedione is a promising compound with potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have antitumor, antiviral, and antibacterial properties. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been investigated for its potential in the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action and potential side effects of 5-(Methoxymethylene)-2,4-imidazolidinedione.
合成法
The synthesis of 5-(Methoxymethylene)-2,4-imidazolidinedione involves the reaction of ethyl cyanoacetate and formaldehyde in the presence of ammonium acetate. The reaction occurs through a one-pot process and takes place at room temperature. The yield of 5-(Methoxymethylene)-2,4-imidazolidinedione is high, and the purity of the compound can be improved through recrystallization.
科学的研究の応用
5-(Methoxymethylene)-2,4-imidazolidinedione has shown potential in various scientific research applications. It has been studied for its antitumor, antiviral, and antibacterial properties. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been tested as a corrosion inhibitor and as a catalyst for organic reactions. Additionally, 5-(Methoxymethylene)-2,4-imidazolidinedione has been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
136308-39-9 |
|---|---|
製品名 |
5-(Methoxymethylene)-2,4-imidazolidinedione |
分子式 |
C5H6N2O3 |
分子量 |
142.11 g/mol |
IUPAC名 |
(5E)-5-(methoxymethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c1-10-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2+ |
InChIキー |
BFTQGPDFFIMRHQ-UHFFFAOYSA-N |
異性体SMILES |
CO/C=C/1\C(=O)NC(=O)N1 |
SMILES |
COC=C1C(=O)NC(=O)N1 |
正規SMILES |
COC=C1C(=O)NC(=O)N1 |
同義語 |
(E)-5-(methoxymethylene)-2,4-imidazolidinedione 5-(methoxymethylene)-2,4-imidazolidinedione 5-MMIDD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
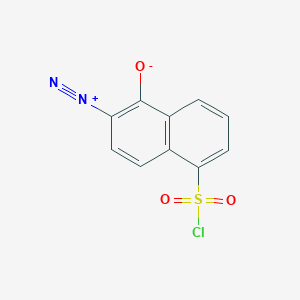
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
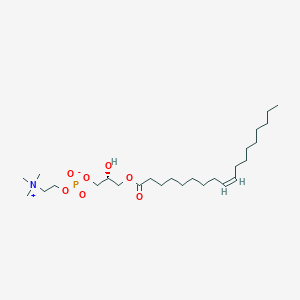
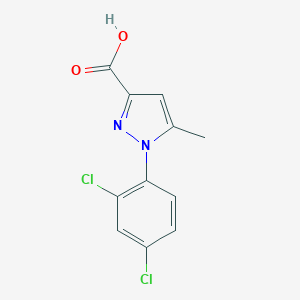
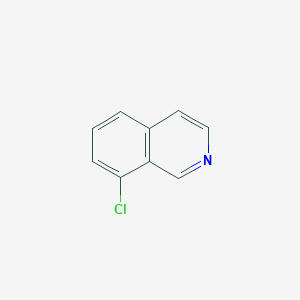
![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)
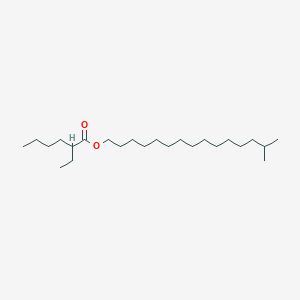
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
